molecular formula C13H14F3N7O B2602090 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034410-99-4

4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2602090
CAS No.: 2034410-99-4
M. Wt: 341.298
InChI Key: JKWIFKAZLIYWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a 1-methyl-1H-1,2,3-triazole-4-carbonyl group and at the 6-position with a trifluoromethyl (CF₃) group. The piperazine moiety enhances solubility and bioavailability, while the CF₃ group improves metabolic stability and lipophilicity. The triazole-carbonyl group may act as a hydrogen bond acceptor, influencing target binding .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N7O/c1-21-7-9(19-20-21)12(24)23-4-2-22(3-5-23)11-6-10(13(14,15)16)17-8-18-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWIFKAZLIYWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the triazole ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study evaluating thiazole-pyridine hybrids demonstrated significant antiproliferative activity against human cancer cell lines (A375, C32, DU145, MCF-7/WT), with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Properties

Compounds with triazole structures have also been evaluated for their anti-inflammatory effects. Research has indicated that certain triazole-based hybrids can inhibit TNF-α induced expression of intercellular adhesion molecules, suggesting their potential as anti-inflammatory agents . The incorporation of the piperazine moiety may further enhance these properties by improving solubility and bioavailability.

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been explored in various models. Compounds that include a similar structural framework have been shown to provide protection against seizures in animal models, indicating that this class of compounds may be beneficial in treating epilepsy .

Case Study 1: Anticancer Efficacy

A series of pyrimidine derivatives were synthesized and tested for anticancer activity. One specific derivative demonstrated an IC50 value of 2.01 µM against HT29 colorectal cancer cells, showcasing its potential as a lead compound for further development . The structure-activity relationship (SAR) analysis indicated that substitutions on the pyrimidine ring significantly influenced the activity.

Case Study 2: Anti-inflammatory Mechanisms

In a study focusing on anti-inflammatory mechanisms, triazole-based compounds were assessed for their ability to modulate inflammatory pathways. The results indicated that these compounds could effectively reduce the expression of pro-inflammatory cytokines in vitro, thus supporting their use in inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs from the literature:

Compound Name Substituents on Pyrimidine Core Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Triazole-4-carbonyl-piperazine), 6-(CF₃) C₁₃H₁₄F₃N₇O 365.3 Triazole carbonyl, CF₃, Piperazine
4-(3-Methyl-pyrazol-1-yl)-6-piperazinyl 4-(3-Methyl-pyrazole), 6-(piperazine) C₁₂H₁₆N₆ 244.3 Pyrazole, Piperazine (simpler structure)
4-(Imidazole sulfonyl)-6-(CF₃) 4-(Imidazole sulfonyl), 6-(CF₃) C₁₃H₁₅F₃N₆O₂S 376.35 Imidazole sulfonyl (polar, bulky)
4-Difluoromethyl-pyrazole derivative 6-(Ethyl-methyl-pyrazole), 4-(CF₂H) C₁₃H₁₆F₂N₄O₂S 342.35 Pyrazole, Difluoromethyl, Ethylsulfonyl

Key Observations:

  • Its molecular weight (365.3 g/mol) is higher than simpler analogs (e.g., 244.3 g/mol in ), which may impact permeability.
  • Pyrazole Derivatives : Pyrazole substituents (e.g., 3-methyl-pyrazole in ) lack the carbonyl functionality, reducing hydrogen-bonding capacity but improving metabolic stability.

Biological Activity

The compound 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole and pyrimidine moiety, which are known for their stability and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. The presence of the piperazine ring contributes to its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit enzyme activity by mimicking natural substrates or by binding to active sites. This interaction can modulate various signaling pathways, leading to antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, derivatives of triazoles have been shown to possess activity against a range of bacteria including E. coli and S. aureus with minimum inhibitory concentrations (MICs) often in the low micromolar range .

CompoundMIC (µg/mL)Target Pathogen
Triazole Derivative 10.12 - 1.95E. coli, S. aureus
Triazole Derivative 25Bacillus subtilis
Triazole Derivative 30.125 - 64Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation in various cancer types including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Antibacterial Screening : A study evaluated a series of triazole derivatives against multiple bacterial strains, demonstrating that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Efficacy : In vitro assays indicated that certain derivatives of the compound significantly reduced cell viability in cancer cell lines at concentrations lower than traditional chemotherapeutics .
  • In Vivo Studies : Animal models have been used to further evaluate the efficacy and safety profile of these compounds. Results indicated promising therapeutic windows with minimal toxicity observed in non-target tissues .

Q & A

Q. What are the common synthetic routes for 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1 : Formation of the pyrimidine core via cyclization reactions using trifluoromethyl-containing precursors.
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.
  • Step 3 : Functionalization of the piperazine nitrogen with 1-methyl-1H-1,2,3-triazole-4-carbonyl groups via acyl chloride intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) critically influence yield and purity .

Q. How is the compound characterized structurally?

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in piperazine functionalization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Lower temperatures (~0°C) reduce side reactions during acylation steps . Example
ConditionYield (%)Purity (%)
DMF, 80°C, Pd/C7895
THF, RT, no catalyst4582

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., kinase ATP-binding pockets).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Relate substituent electronic properties (Hammett constants) to activity trends .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (pH, temperature).
  • Assay validation : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate experimental setups.
  • Structural analogs : Test derivatives with modified substituents to isolate activity contributors (e.g., replacing trifluoromethyl with methyl alters lipophilicity) .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the triazole or piperazine groups to alter steric/electronic profiles.
  • Bioisosteric replacement : Swap trifluoromethyl with cyano or nitro groups to maintain steric bulk but adjust polarity. Example SAR findings:
SubstituentActivity (IC50_{50}, nM)Selectivity (Kinase A vs. B)
Trifluoromethyl12.3 ± 1.210-fold
Methyl45.6 ± 3.13-fold
Data derived from .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • pH variation : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products.
  • Light exposure : Monitor photostability via UV-vis spectroscopy under ICH Q1B guidelines .

Q. What analytical techniques quantify trace impurities?

  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns and gradient elution.
  • NMR spiking : Identify unknown peaks by adding reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.